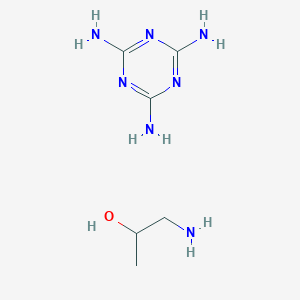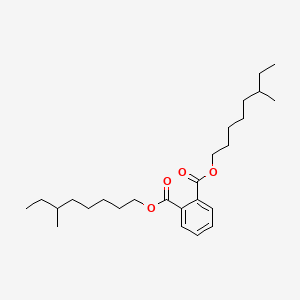
Bis(6-methyloctyl) phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(6-methyloctyl) phthalate is a high molecular weight phthalate ester, commonly used as a plasticizer to enhance the flexibility, durability, and longevity of polyvinyl chloride (PVC) products. This compound is part of a broader class of phthalates, which are widely utilized in various industrial applications due to their effective plasticizing properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(6-methyloctyl) phthalate typically involves the esterification of phthalic anhydride with 6-methyloctanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. Continuous reactors are often employed to maintain a steady production rate. The use of efficient separation techniques, such as distillation and crystallization, ensures high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bis(6-methyloctyl) phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and 6-methyloctanol.
Oxidation: This compound can be oxidized under strong oxidative conditions to produce phthalic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles like amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: Phthalic acid and 6-methyloctanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(6-methyloctyl) phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the study of polymer properties and behaviors.
Biology: Investigated for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Studied for its potential impacts on human health, including its carcinogenic and teratogenic effects.
Industry: Widely used in the production of flexible PVC products, such as hoses, cables, and flooring
Mecanismo De Acción
The mechanism by which bis(6-methyloctyl) phthalate exerts its effects involves its interaction with nuclear receptors and endocrine pathways. It can disrupt hormone synthesis, transport, and metabolism, leading to various physiological effects. The compound’s ability to interfere with the hypothalamic-pituitary-gonadal axis is particularly notable, affecting reproductive and developmental processes .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-ethylhexyl) phthalate (DEHP)
- Diisononyl phthalate (DINP)
- Dibutyl phthalate (DBP)
Comparison
Bis(6-methyloctyl) phthalate is similar to other high molecular weight phthalates like bis(2-ethylhexyl) phthalate and diisononyl phthalate in terms of its plasticizing properties and applications. its unique alkyl chain structure provides distinct physical and chemical properties, such as different solubility and volatility profiles. This uniqueness can influence its behavior in various industrial and biological contexts .
Propiedades
Número CAS |
85391-49-7 |
|---|---|
Fórmula molecular |
C26H42O4 |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
bis(6-methyloctyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-5-21(3)15-9-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-10-16-22(4)6-2/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3 |
Clave InChI |
FEDPFYJRECQFHW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



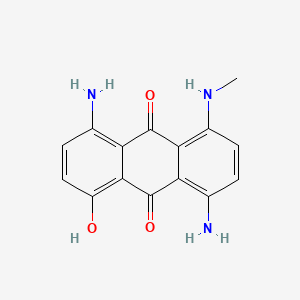
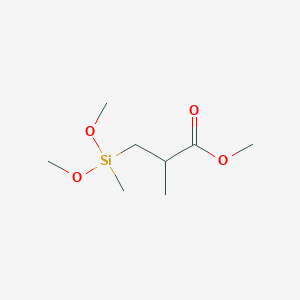
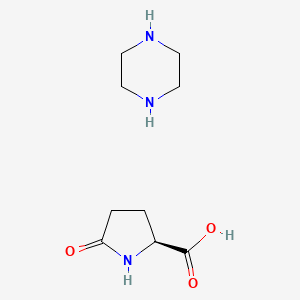



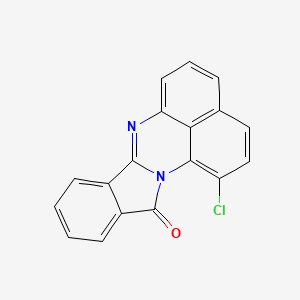
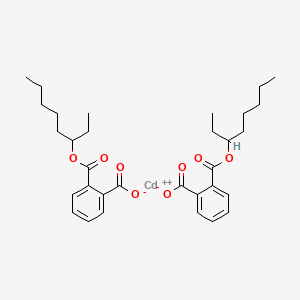
![3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol](/img/structure/B12660517.png)



